molecular formula C23H24N2O B11477431 2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole

2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole

Cat. No.: B11477431
M. Wt: 344.4 g/mol
InChI Key: DXIZNEMJWIWVHI-UHFFFAOYSA-N
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Description

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a naphthalene moiety linked to a benzodiazole structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Methyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to introduce the methylene bridge.

    Coupling with Benzodiazole: The intermediate is then reacted with a benzodiazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ol derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE
  • 2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-HEXYL-1H-1,3-BENZODIAZOLE

Uniqueness

2-[(NAPHTHALEN-2-YLOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique naphthalene and benzodiazole moieties make it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-pentylbenzimidazole

InChI

InChI=1S/C23H24N2O/c1-2-3-8-15-25-22-12-7-6-11-21(22)24-23(25)17-26-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16H,2-3,8,15,17H2,1H3

InChI Key

DXIZNEMJWIWVHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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